molecular formula C11H20ClNO5S B2802743 Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate CAS No. 2418722-73-1

Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate

Cat. No.: B2802743
CAS No.: 2418722-73-1
M. Wt: 313.79
InChI Key: SRTCFRYASXTTRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate is a specialized organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-position of the azetidine is substituted with both a methyl group and a 2-(chlorosulfonyl)ethoxy moiety. This structure combines the steric protection of the Boc group with the reactivity of the chlorosulfonyl group, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its molecular formula is C12H20ClNO5S, and it has been cataloged under CAS numbers and commercial building block listings (e.g., Enamine Ltd’s catalog) .

The chlorosulfonyl group (-SO2Cl) is highly reactive, enabling sulfonamide bond formation, while the Boc group facilitates temporary protection of the azetidine nitrogen during multi-step syntheses. The compound’s structural rigidity (due to the azetidine ring) and functional group diversity make it valuable for designing bioactive molecules, such as kinase inhibitors or protease modulators.

Properties

IUPAC Name

tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO5S/c1-10(2,3)18-9(14)13-7-11(4,8-13)17-5-6-19(12,15)16/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTCFRYASXTTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate is compared below with structurally related azetidine derivatives and sulfonyl-containing compounds.

Functional Group and Reactivity Comparisons
Compound Name Key Functional Groups Reactivity Profile Applications
This compound Boc-protected azetidine, chlorosulfonyl ether Reacts with amines to form sulfonamides; Boc group removable under acidic conditions Intermediate for drug candidates, e.g., kinase inhibitors
4-Chloro-5-cyanopyridine-3-sulfonyl chloride Pyridine ring, sulfonyl chloride, cyano group Electrophilic sulfonyl chloride reacts with nucleophiles; cyano group enables further functionalization Building block for agrochemicals or heterocyclic drugs
Ethyl 2-(1-benzylazetidin-3-ylidene)acetate Azetidine with exocyclic double bond, benzyl group, ester Conjugated system participates in cycloadditions; ester hydrolyzable to carboxylic acid Precursor for strained heterocycles in materials science
Tert-butyl 3-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)-3-methylazetidine-1-carboxylate Thiazole-carbamoyl, Boc-protected azetidine, ester Amide bond formation; thiazole enhances bioavailability Antimicrobial or anticancer scaffolds

Key Observations :

  • The chlorosulfonyl group in the target compound distinguishes it from esters (e.g., ethyl 2-(1-benzylazetidin-3-ylidene)acetate) and amides (e.g., compound 25a in ). This group enables rapid conjugation with amines, unlike the slower hydrolysis or coupling required for ester/amide derivatives.
Stability and Handling
  • Unlike brominated analogs (e.g., tert-butyl 3-(4-bromobenzoyl)-3-methylazetidine-1-carboxylate in ), the target compound lacks sites for cross-coupling reactions (e.g., Suzuki-Miyaura), limiting its utility in metal-catalyzed transformations.

Q & A

Q. Optimization Tips :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility while avoiding nucleophilic interference .

Table 1 : Representative Yields from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
SulfonylationClSO₂Et, DMAP, TEA, DCM, 0°C60–75%
Boc ProtectionBoc₂O, DMAP, THF, rt85–90%

How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Level : Basic
Answer :
Structural elucidation combines spectroscopic and crystallographic methods:

  • X-ray Crystallography : The gold standard for confirming stereochemistry and bond lengths. SHELX software (e.g., SHELXL) refines diffraction data to generate 3D models .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR identifies substituent positions (e.g., tert-butyl δ ~1.4 ppm; sulfonyl groups influence adjacent protons) .
    • IR : S=O stretches (~1350–1150 cm⁻¹) confirm sulfonylation .

Advanced Note : For challenging crystals (e.g., low symmetry), high-resolution synchrotron data or twin refinement in SHELX may resolve ambiguities .

What strategies mitigate competing reactions during sulfonylation to improve regioselectivity?

Level : Advanced
Answer :
Competing over-sulfonylation or hydrolysis can be addressed via:

  • Stepwise Functionalization : Introduce sulfonyl groups before installing the tert-butyl carbamate to reduce steric hindrance .
  • Protecting Groups : Temporarily mask reactive sites (e.g., hydroxyls) with TBS or acetyl groups .
  • Kinetic Control : Slow addition of chlorosulfonyl agents at low temperatures suppresses side reactions .

Case Study : In tert-butyl 3-[(chlorosulfonyl)methyl] analogs, pre-complexing the substrate with TEA increased sulfonylation efficiency by 20% .

How do computational models (DFT, MD) correlate with experimental structural data for this compound?

Level : Advanced
Answer :
Density Functional Theory (DFT) predicts bond angles and energies, which align with crystallographic data (e.g., azetidine ring puckering). Molecular Dynamics (MD) simulations assess conformational flexibility in solution:

  • Tert-Butyl Effect : Bulkier groups restrict ring puckering, validated by NMR coupling constants (JtransJ_{trans} vs. JcisJ_{cis}) .
  • Sulfonyl Group : Electrostatic potential maps show nucleophilic "hotspots" at sulfur, guiding reactivity predictions .

Table 2 : Computational vs. Experimental Bond Lengths (Å)

BondDFT PredictionX-ray DataDeviation
C-S (sulfonyl)1.761.780.02
N-C (azetidine)1.471.450.02

How does the chlorosulfonylethoxy group influence reactivity in nucleophilic substitution reactions?

Level : Basic
Answer :
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling:

  • Nucleophilic Displacement : Amines or thiols replace chlorine, forming sulfonamides or sulfonic esters .
  • Solvent Effects : Reactions in DMF or DMSO accelerate due to polar aprotic stabilization of transition states.

Example : Reacting with piperidine in DMF at 25°C achieves >90% conversion to sulfonamide derivatives .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Level : Advanced
Answer :
Discrepancies arise from:

  • Impurity Profiles : Unoptimized workup (e.g., silica gel adsorption of polar byproducts) inflates yields .
  • Catalyst Variability : DMAP purity (e.g., 95% vs. 99%) impacts sulfonylation efficiency by 10–15% .

Q. Resolution :

  • HPLC-MS Monitoring : Track intermediate purity before proceeding to subsequent steps .
  • Standardized Reagents : Use freshly distilled TEA and HPLC-grade solvents .

What role does this compound play in drug discovery, particularly in targeting enzymatic active sites?

Level : Advanced
Answer :
The azetidine scaffold and sulfonyl group make it a versatile pharmacophore:

  • Enzyme Inhibition : The sulfonyl group mimics phosphate in kinase binding pockets, as seen in analogous compounds .
  • Selectivity : The tert-butyl group reduces off-target binding by occupying hydrophobic subpockets .

Case Study : In a 2024 study, a related sulfonamide analog showed IC₅₀ = 120 nM against PDE5, validated by SPR (KDK_D = 95 nM) .

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